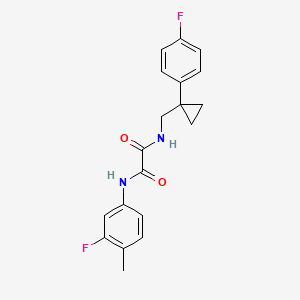
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in various fields such as pharmaceuticals and materials due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a 3-fluoro-4-methylphenyl group and a 1-(4-fluorophenyl)cyclopropylmethyl group linked by an oxalamide moiety. Fluorine atoms attached to the phenyl rings could influence the compound’s reactivity and properties due to the electronegativity of fluorine .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis. Oxalamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) are notable for their ability to detect metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, demonstrating the potential of DFP-based compounds for diverse analytical applications. This area of research suggests that similar compounds, possibly including the specified oxalamide derivative, could be explored for their fluorescent chemosensor capabilities (Roy, 2021).
Ethylene-Action Inhibitors in Agriculture
1-Methylcyclopropene (1-MCP) has been studied extensively for its effects on fruits and vegetables, both to investigate the role of ethylene in ripening and as a technology to improve product quality. This research highlights the utility of chemical compounds in agricultural practices to extend the shelf life of produce, suggesting that the oxalamide derivative could find applications in similar agricultural or preservation contexts (Watkins, 2006).
Anticancer Applications
S-1 in gastric cancer reviews a novel oral fluoropyrimidine, highlighting the ongoing search for effective anticancer agents. The compound under discussion could potentially be investigated for similar uses, given the continuous need for new therapeutic agents in oncology (Maehara, 2003).
Molecular Imaging
The toxicity of organic fluorophores used in molecular imaging points to the critical evaluation of compounds for safety in diagnostic applications. As research progresses, compounds like the specified oxalamide derivative may be assessed for their potential in enhancing imaging techniques while minimizing toxicity (Alford et al., 2009).
Pharmacokinetics and Clinical Outcomes
Research on cyclophosphamide emphasizes the importance of understanding the pharmacokinetics and clinical outcomes of drug use, which could be relevant for the development and application of the specified oxalamide derivative in therapeutic contexts (Helsby et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-2-7-15(10-16(12)21)23-18(25)17(24)22-11-19(8-9-19)13-3-5-14(20)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQLNPXSONFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
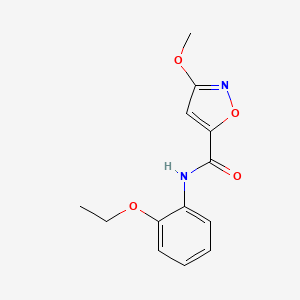
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

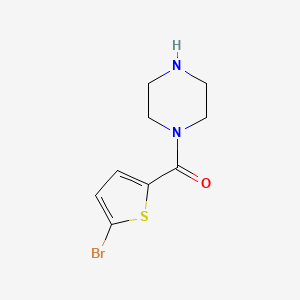
![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)
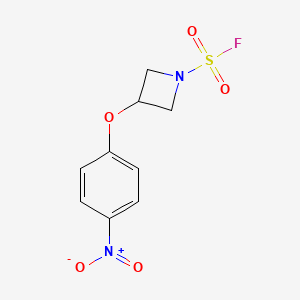
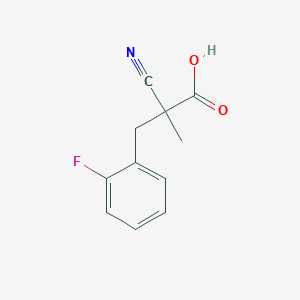
![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)
![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
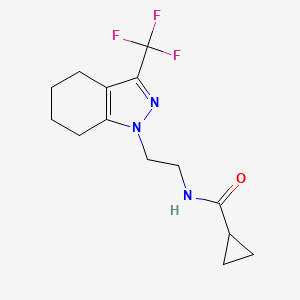
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)

